
tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate (TBDPC) is a boron-containing compound derived from pyrazole and boronic acid. It has been extensively studied for its potential applications in biochemistry and medicinal chemistry. TBDPC is a highly versatile compound that has been used in a variety of scientific research applications, including as a catalyst for organic reactions, as a ligand for metal complexes, and as a potential drug for treating certain diseases.
Scientific Research Applications
Tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate has a wide range of applications in scientific research, including as a catalyst for organic reactions, as a ligand for metal complexes, and as a potential drug for treating certain diseases. As a catalyst, tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate has been used to catalyze the formation of carbon-carbon bonds, the formation of cyclic ethers, and the synthesis of 1,2-diols. As a ligand, tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate has been used to form complexes with transition metals such as copper, nickel, and cobalt, which can be used in a variety of applications, including catalysis, electrochemical sensing, and drug delivery. Finally, tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate has also been investigated as a potential drug for treating diseases such as cancer, diabetes, and Alzheimer's disease.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate is not yet fully understood. However, it is believed that the boron atom in tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate is responsible for its biological activity, as it is able to bind to certain proteins and enzymes in the body, modulating their activity. In addition, the pyrazole ring is believed to interact with the active sites of enzymes and proteins, allowing for the modulation of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate are still being studied, but there is evidence that it can modulate the activity of certain enzymes and proteins in the body. For example, tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have a variety of effects, including increased alertness, improved memory, and improved muscle function. In addition, tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory molecules such as prostaglandins. This inhibition can lead to decreased inflammation in the body, which can be beneficial in treating certain diseases.
Advantages and Limitations for Lab Experiments
Tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate has several advantages for use in laboratory experiments. For example, it is a relatively inexpensive compound and is easily synthesized in a variety of solvents. In addition, it is a highly versatile compound that can be used in a variety of applications, including as a catalyst for organic reactions, as a ligand for metal complexes, and as a potential drug for treating certain diseases. However, there are also some limitations to using tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate in laboratory experiments. For example, its mechanism of action is still not fully understood, and its effects on the body are still being studied. In addition, its solubility in water is relatively low, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for research on tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate. For example, further research could be done to better understand its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be done to develop new synthesis methods for tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate, as well as to explore its potential applications in other areas, such as drug delivery or electrochemical sensing. Finally, further research could be done to explore the potential of tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate as a drug for treating certain diseases, such as cancer, diabetes, and Alzheimer's disease.
Synthesis Methods
Tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate can be synthesized using several methods, the most common of which is the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)boronic acid with 5-pyrazolecarboxylic acid in the presence of a tert-butylating agent. This reaction can be carried out in either aqueous or organic solvents, and the resulting compound is a white solid. Other methods of synthesis include the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)boronic acid with 3-chloropropionic acid or 3-chloropropionic anhydride in the presence of a tert-butylating agent.
properties
IUPAC Name |
tert-butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)pyrazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4/c1-10-9-14(5,6)21-15(20-10)11-7-8-16-17(11)12(18)19-13(2,3)4/h7-8,10H,9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWGMYFSEQVYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=NN2C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

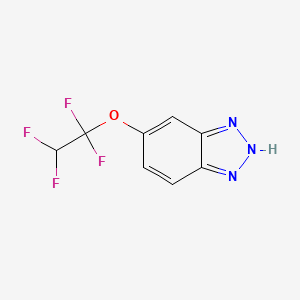


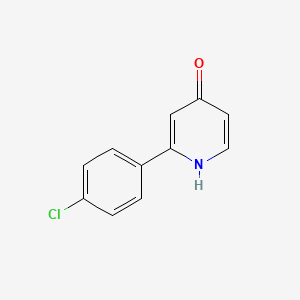


![2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6327767.png)
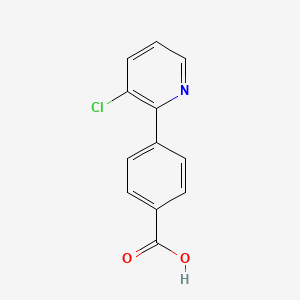
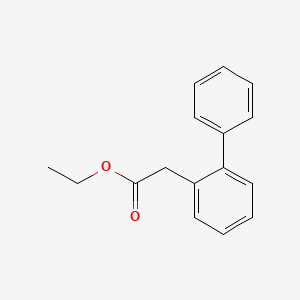


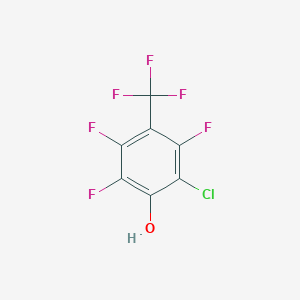
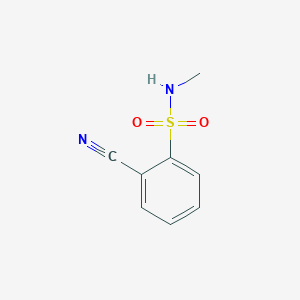
![2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine](/img/structure/B6327823.png)